

6-O-Propynyl-2'-deoxyguanosine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 6-O-Propynyl-2'-deoxyguanosine

Cat. No.: B15606510

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **6-O-Propynyl-2'-deoxyguanosine**, a key intermediate and building block in various biochemical and therapeutic applications. The information presented herein is intended to support researchers in the effective handling, storage, and application of this compound.

Solubility Profile

6-O-Propynyl-2'-deoxyguanosine exhibits solubility in polar aprotic solvents, with limited aqueous solubility. The following tables summarize the available quantitative solubility data.

Table 1.1: Qualitative and High-Concentration Solubility Data

Solvent	Solubility	Notes
DMSO	100 mg/mL (327.56 mM)	Ultrasonic assistance is required. Use of newly opened, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.
Methanol	Soluble	Quantitative limit not specified.

Table 1.2: Formulated Solubility for In-Vitro and In-Vivo Applications

For many research applications, co-solvent systems are necessary to achieve appropriate working concentrations in aqueous media. The following protocols have been established for a target concentration of 2.5 mg/mL.

Protocol	Solvent System Composition	Final Concentration	Notes
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (8.19 mM)	Requires ultrasonic assistance to achieve a clear solution. [1]
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (8.19 mM)	Requires ultrasonic assistance to achieve a clear solution. [1]
3	10% DMSO, 90% Corn Oil	2.5 mg/mL (8.19 mM)	Requires ultrasonic assistance to achieve a clear solution. [1]

Stability Profile

The stability of **6-O-Propynyl-2'-deoxyguanosine** is dependent on its physical state (solid vs. in solution) and storage conditions.

Table 2.1: Storage and Stability of Solid Form

Storage Temperature	Shelf Life	Notes
-20°C	2-3 years	Recommended for long-term storage.
4°C	2 years	Suitable for shorter-term storage.
Ambient	Stable	Shipped at ambient temperature; short-term exposure (up to 1 week) is acceptable.

Table 2.2: Stability in Solution (DMSO)

Storage Temperature	Shelf Life	Notes
-80°C	6 months	Recommended for stock solutions. Use within this period is advised. [1]
-20°C	1 month	Suitable for working solutions that will be used in the short term. [1]

Note: Specific data on the pH-dependent hydrolysis, thermal degradation kinetics, and photostability of **6-O-Propynyl-2'-deoxyguanosine** are not readily available in the public domain. The experimental protocols outlined in Section 3.0 provide a framework for determining these parameters.

Experimental Protocols

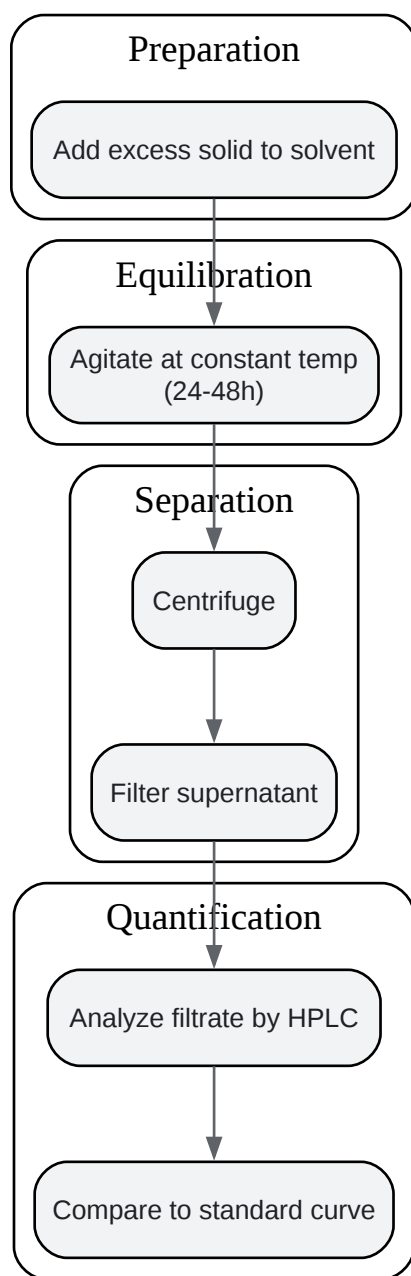
The following sections detail standardized methodologies for the determination of solubility and stability, which can be applied to **6-O-Propynyl-2'-deoxyguanosine**.

Protocol for Determining Thermodynamic Solubility

This protocol is based on the widely accepted "shake-flask" method and is suitable for determining the equilibrium solubility of a compound.

Methodology:

- Preparation: Add an excess amount of solid **6-O-Propynyl-2'-deoxyguanosine** to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calibration: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.



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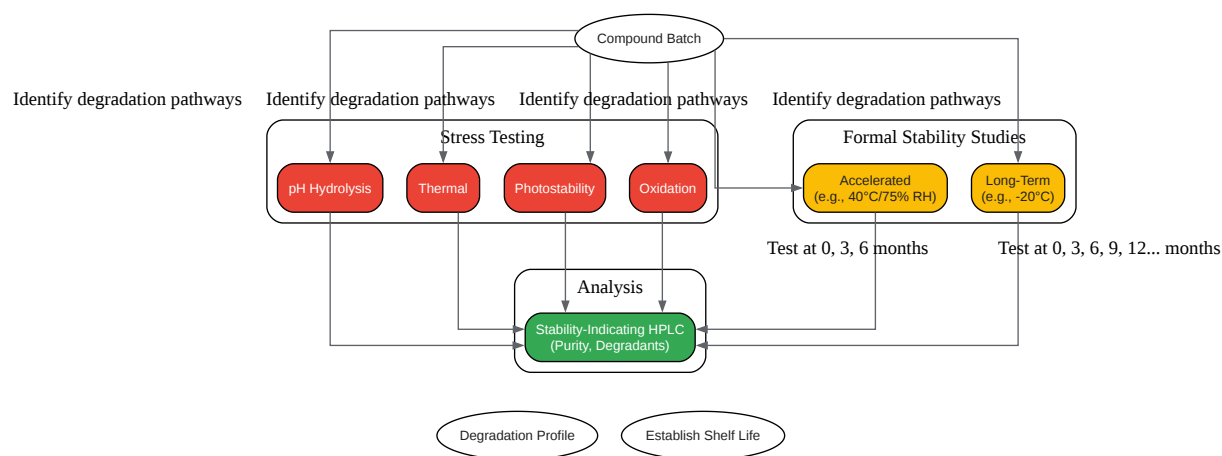
Thermodynamic Solubility Workflow

Protocol for Stability Testing (ICH Guidelines)

This protocol outlines a comprehensive stability study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which is the standard for pharmaceutical drug substances.

Methodology:

- Stress Testing:
 - Hydrolytic Stability: Dissolve the compound in aqueous solutions buffered at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0). Store samples at an elevated temperature (e.g., 50°C) and analyze at set time points to determine the rate of degradation.
 - Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 50°C, 60°C, 70°C) and monitor for degradation products over time.
 - Photostability: Expose the solid compound and a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and assess for degradation.
 - Oxidative Stability: Expose a solution of the compound to an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
- Accelerated Stability Study:
 - Store samples of the solid compound under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a period of 6 months.
 - Test samples at specified time points (e.g., 0, 3, and 6 months) for purity and the presence of degradation products using a stability-indicating HPLC method.
- Long-Term Stability Study:
 - Store samples of the solid compound under the recommended long-term storage conditions (e.g., -20°C and 5°C / 60% RH).
 - Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to establish the re-test period or shelf life.



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ICH-Compliant Stability Testing Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
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